molecular formula C14H16N4O4S B2486647 2-methoxy-5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}benzamide CAS No. 2034593-43-4

2-methoxy-5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}benzamide

Cat. No.: B2486647
CAS No.: 2034593-43-4
M. Wt: 336.37
InChI Key: ZFJLCTOBLTZYHG-UHFFFAOYSA-N
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Description

2-methoxy-5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}benzamide is a complex organic compound that belongs to the class of pyrazolopyrazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and kinase inhibitory properties . The unique structure of this compound, which includes a pyrazolo[1,5-a]pyrazine ring system, makes it an attractive candidate for various scientific research applications.

Scientific Research Applications

2-methoxy-5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}benzamide has a wide range of scientific research applications:

Mechanism of Action

Target of Action

The primary target of this compound, also known as 5-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-2-methoxybenzamide, is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 is a G-protein-coupled receptor that plays a key role in the modulation of synaptic transmission and neuronal excitability in the central nervous system (CNS) by binding to the neurotransmitter glutamate .

Mode of Action

This compound acts as a negative allosteric modulator (NAM) of the mGluR2 receptor . This means it binds to a site on the receptor that is distinct from the active site where glutamate binds. This binding changes the receptor’s conformation, reducing its response to glutamate and thus modulating the receptor’s activity .

Biochemical Pathways

The mGluR2 receptor is involved in various biochemical pathways in the CNS. Upon activation by glutamate, the receptor engages intracellular signaling partners, leading to various cellular events . As a NAM, this compound reduces the receptor’s response to glutamate, thereby modulating these pathways .

Pharmacokinetics

Cyclic derivatives of these compounds, such as dihydropyrazolo pyrazin-4 (5h)-ones, have shown improved plasma exposure , suggesting potential strategies for improving the bioavailability of this compound.

Result of Action

The modulation of mGluR2 receptor activity by this compound can have various effects at the molecular and cellular level. For instance, negative allosteric modulation of mGluR2 has been associated with potential therapeutic effects in various neurological disorders, including psychosis, mood disorders, Alzheimer’s disease, and cognitive or memory deficiencies .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the compound’s stability, as related compounds have been found to undergo intramolecular reactions under basic conditions . Additionally, factors such as the presence of other molecules, temperature, and the specific cellular environment can also influence the compound’s action and efficacy.

Preparation Methods

The synthesis of 2-methoxy-5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}benzamide typically involves multiple steps. One common method includes the cyclization of pyrrole rings with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to obtain N-propargylenaminones, and finally, intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to achieve the desired pyrazolo[1,5-a]pyrazine structure . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-methoxy-5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Comparison with Similar Compounds

2-methoxy-5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}benzamide can be compared with other pyrazolopyrazine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct biological activities and research applications.

Properties

IUPAC Name

5-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-ylsulfonyl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c1-22-13-3-2-11(8-12(13)14(15)19)23(20,21)17-6-7-18-10(9-17)4-5-16-18/h2-5,8H,6-7,9H2,1H3,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJLCTOBLTZYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN3C(=CC=N3)C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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